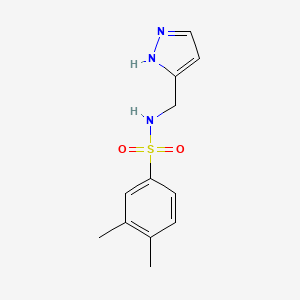
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields of research. PPM is a type of pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone acts as a reversible inhibitor of MAO-A by binding to the active site of the enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to regulate mood, behavior, and cognition.
Biochemical and Physiological Effects:
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have significant effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects and to enhance cognitive function. Additionally, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments, including its high selectivity for MAO-A and its ability to cross the blood-brain barrier. However, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various neurological and psychiatric disorders, and the exploration of its effects on other biological systems. Additionally, further studies are needed to determine the optimal dosage and administration of (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone and to investigate its potential side effects.
Métodos De Síntesis
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone can be synthesized using different methods, including the reaction of 1-phenylpyrazole-3-carboxylic acid with pyrrolidine and subsequent reduction of the resulting intermediate. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have significant activity as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Therefore, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been investigated as a potential antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
(1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-9-4-5-10-16)13-8-11-17(15-13)12-6-2-1-3-7-12/h1-3,6-8,11H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQCDFOJCJAUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

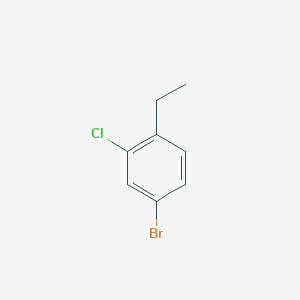
![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
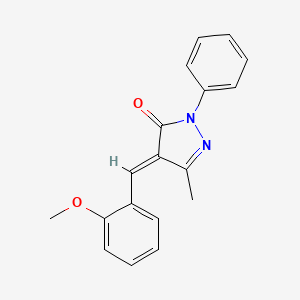
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
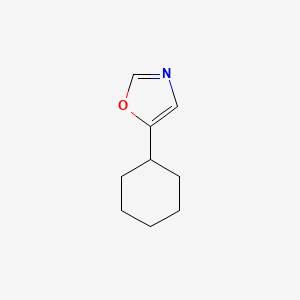
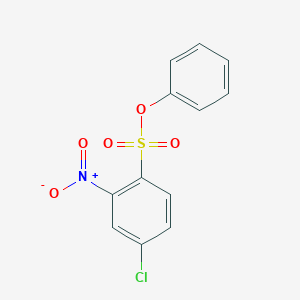
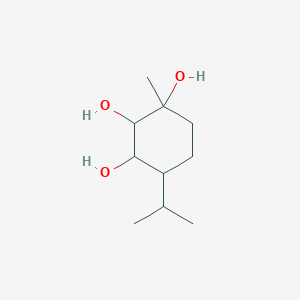


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
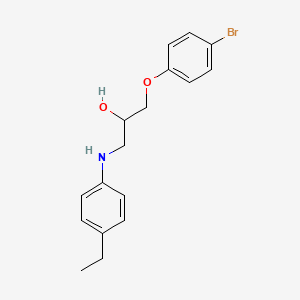
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
